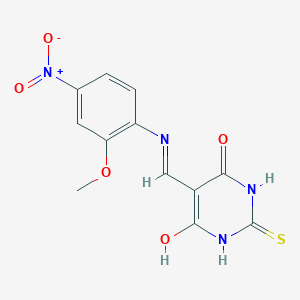

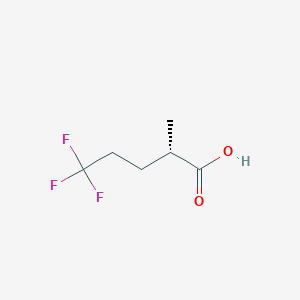

![molecular formula C8H3F3LiN3O2 B2906892 Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2253629-46-6](/img/structure/B2906892.png)

Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

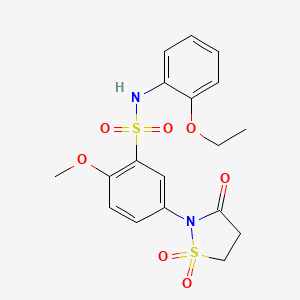

“Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate” is a compound with the CAS Number: 2253629-46-6 . It has a molecular weight of 237.07 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H4F3N3O2.Li/c9-8(10,11)4-2-1-3-14-5(4)12-13-6(14)7(15)16;/h1-3H,(H,15,16);/q;+1/p-1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate” is a powder at room temperature . It has a molecular weight of 237.07 .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Drug Application

Trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs. These compounds can interact with central nervous system receptors or ion channels to prevent seizures .

GlyT1 Inhibitor Application

These derivatives can also act as inhibitors for the glycine transporter 1 (GlyT1), which is involved in the modulation of neurotransmitter systems and may have implications in treating disorders like schizophrenia .

Anti-HIV-1 Reagent Application

Some triazole derivatives have shown potential as anti-HIV-1 reagents. They may interfere with viral replication or entry into host cells .

NK1-Receptor Ligand Application

NK1 receptors are involved in pain perception and mood regulation. Triazole derivatives can serve as ligands for these receptors, potentially leading to new pain management or antidepressant medications .

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives exhibit antidiabetic properties and are key pharmacophores in drugs like sitagliptin phosphate for treating type II diabetes mellitus .

Anti-Platelet Aggregation

These compounds can also have anti-platelet aggregation effects, which could be beneficial in preventing thrombosis and cardiovascular diseases .

Anti-Fungal and Anti-Bacterial Properties

Triazolo derivatives have shown anti-fungal and anti-bacterial activities, indicating their potential use in developing new antimicrobial agents .

Anti-Malarial and Anti-Tubercular Properties

They also exhibit anti-malarial and anti-tubercular properties, which could contribute to treatments for these infectious diseases .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

While specific future directions for “Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate” are not available in the retrieved data, research into related compounds suggests potential applications in the development of new antimicrobial agents and as positive allosteric modulators of the metabotropic glutamate 2 receptor .

Eigenschaften

IUPAC Name |

lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2.Li/c9-8(10,11)4-2-1-3-14-5(4)12-13-6(14)7(15)16;/h1-3H,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDFQVCSHZPQGS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

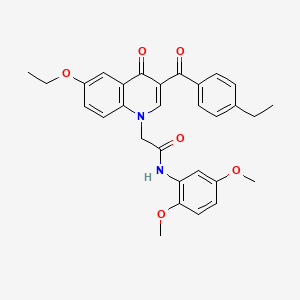

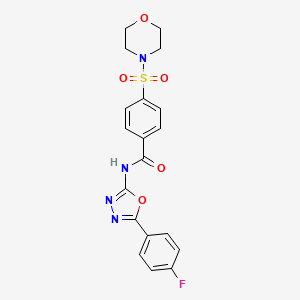

![3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2906809.png)

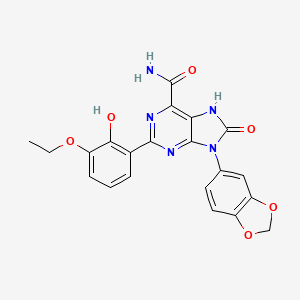

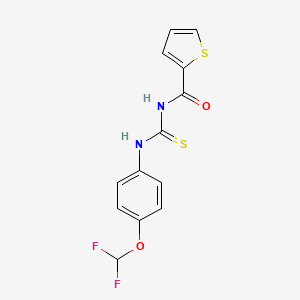

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2906812.png)

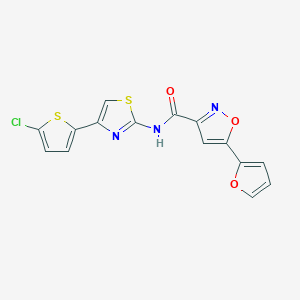

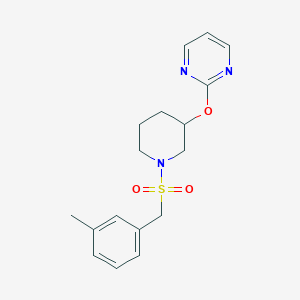

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2906818.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)